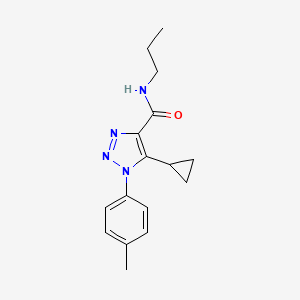
5-cyclopropyl-1-(4-methylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyclopropyl-1-(4-methylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H20N4O and its molecular weight is 284.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Cyclopropyl-1-(4-methylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide (C15H18N4O2) is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and experimental findings.
Synthesis and Structural Characteristics
The compound was synthesized through a two-step process involving a Dimroth reaction followed by amidation. The resulting structure features a cyclopropyl group that is oriented almost perpendicular to the benzene ring, with specific dihedral angles measured at 87.9° and 55.6° between the cyclopropyl and triazole rings, respectively .
Table 1: Structural Parameters of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C15H18N4O2 |
| Molecular Weight | 286.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Dihedral Angle (Cyclopropyl-Benzen) | 87.9° |
| Dihedral Angle (Cyclopropyl-Triazole) | 55.6° |
Anticancer Properties
The biological activity of this compound has been evaluated in various cancer cell lines. Notably, it exhibited significant cytotoxic effects against HCT116 cells with an IC50 value of approximately 0.43 µM, indicating a potency that is approximately 11.5 times greater than Melampomagnolide B (IC50 = 4.93 µM) . The compound's mechanism of action includes the induction of apoptosis and inhibition of cell proliferation and migration.
Case Study: Apoptosis Induction
In a study evaluating the effects on HCT116 cells, treatment with the compound resulted in decreased expression of epithelial proteins (e.g., E-cadherin) and increased levels of mesenchymal markers (e.g., vimentin), suggesting a shift towards a more invasive phenotype . Furthermore, it was found to inhibit the DNA binding activity of NF-kB by reducing p65 phosphorylation, thus enhancing basal levels of IkBα and preventing NF-kB activation.
Mechanistic Insights
The compound's ability to induce apoptosis was further supported by studies showing increased reactive oxygen species (ROS) levels in treated cancer cells, leading to mitochondrial membrane potential decline and cytochrome c release into the cytoplasm . This cascade ultimately activates caspase pathways associated with apoptosis.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with other triazole derivatives:
Table 2: Comparative IC50 Values of Triazole Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 5-Cyclopropyl-1-(4-methylphenyl)-... | 0.43 | HCT116 |
| Melampomagnolide B | 4.93 | HCT116 |
| Triazole Derivative A | 2.7 | Eca109 |
| Triazole Derivative B | 1.5 | MCF-7 |
科学的研究の応用
Based on the search results, here's what is known about the applications of compounds similar to "5-cyclopropyl-1-(4-methylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide":
General Information
"this compound" has the molecular formula C16H20N4O and a molecular weight of 284.36 . It features a cyclopropyl group, a 1,2,3-triazole ring, and a propyl group .
Triazoles and Their Applications
Triazoles, in general, are nitrogen-containing heterocyclic compounds with significant pharmacological applications . There are two main types: 1,2,3-triazoles and 1,2,4-triazoles . These structures can accommodate a variety of substituents, facilitating the creation of diverse bioactive molecules . Triazoles and their derivatives exhibit a range of biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also used in organocatalysis, agrochemicals, and materials science .
1,2,3-Triazoles
Bioactive molecules containing a 1,2,3-triazole core have demonstrated antibacterial, antifungal, herbicide, anticancer, protease inhibitory, and antituberculosis activities .
Anti-inflammatory Activity
Some 1,2,4-triazole derivatives have shown anti-inflammatory activity . For example, one compound displayed a high selectivity index for inhibiting COX-2, an enzyme involved in inflammation, and also exhibited cardioprotective effects with less toxicity to gastric cells . Other triazole derivatives have demonstrated the potential to inhibit pro-inflammatory markers and oxidative stress mediators in activated macrophages, confirming their anti-inflammatory and antioxidant effects .
Cyclopropyltriazoles
1-aryl-1H-1,2,3-triazole-4-carboxamides are of interest in anticancer and antimicrobial research . The cyclopropyl substituent can influence the molecule's conformation .
Specific Examples
- This compound has a similar structure to 5-cyclo-propyl-N-(2-hy-droxy-eth-yl)-1-(4-methyl-phen-yl)-1H-1,2,3-triazole-4-carboxamide, for which the synthesis, crystal structure, and Hirshfeld surface analysis have been reported .
- 5-(substituted cyclopropyl)-1,2,4-triazole compounds have been described as having acaricidal activity .
特性
IUPAC Name |
5-cyclopropyl-1-(4-methylphenyl)-N-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-3-10-17-16(21)14-15(12-6-7-12)20(19-18-14)13-8-4-11(2)5-9-13/h4-5,8-9,12H,3,6-7,10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFMDHKCYVZKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













